![molecular formula C10H9ClO3 B019052 3-Acetoxy-2-methylbenzoyl Chloride CAS No. 167678-46-8](/img/structure/B19052.png)
3-Acetoxy-2-methylbenzoyl Chloride
Overview
Description
3-Acetoxy-2-methylbenzoyl Chloride is a laboratory chemical . It is an intermediate in the preparation of small-sized HIV protease inhibitors .
Synthesis Analysis
The synthesis of 3-Acetoxy-2-methylbenzoyl Chloride can be achieved by reacting an alkali metal salt of 3-aminonaph-thalene-1,5-disulfonic acid with alkali metal hydroxide and water . Another method involves the interaction of 3-acetoxy-2-methylbenzoyl chloride with 3-acetoxy-2-methylbenzoic acid .Molecular Structure Analysis
The molecular structure of 3-Acetoxy-2-methylbenzoyl Chloride was determined using IR, 1H NMR, and 13C NMR spectroscopic studies .Chemical Reactions Analysis
The chemical reactions involving 3-Acetoxy-2-methylbenzoyl Chloride have been studied. For instance, it has been used in the synthesis of novel benzamide compounds .Physical And Chemical Properties Analysis
3-Acetoxy-2-methylbenzoyl Chloride is a light yellow oil . It has a molecular weight of 212.63 .Scientific Research Applications
Synthesis of Novel Benzamide Compounds
3-Acetoxy-2-methylbenzoyl Chloride is used in the synthesis of novel benzamide compounds. These compounds are synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives .
Antioxidant Activity
The benzamide compounds synthesized using 3-Acetoxy-2-methylbenzoyl Chloride have been found to exhibit antioxidant activity. They have shown effective total antioxidant, free radical scavenging, and metal chelating activity .
Antibacterial Activity
These benzamide compounds also exhibit antibacterial activity. They have been tested for their in vitro growth inhibitory activity against different bacteria .
Synthesis of Anhydride Derivatives
3-Acetoxy-2-methylbenzoyl Chloride is used in the synthesis of anhydride derivatives. A novel anhydride derivative, 3-acetoxy-2-methylbenzoic anhydride (AMA), has been obtained from the interaction of 3-acetoxy-2-methylbenzoyl Chloride with 3-acetoxy-2-methylbenzoic acid .
Antimicrobial Properties
The synthesized anhydride derivative has significant antibacterial properties. However, it has been found to show no antifungal behavior .
Structural Analysis
The synthesized anhydride derivative has been characterized by elemental analysis, IR, 1H NMR, and 13C NMR spectroscopic studies and single-crystal X-ray crystallography .
Mechanism of Action
Target of Action
3-Acetoxy-2-methylbenzoyl Chloride is primarily used in the synthesis of novel benzamide compounds . These benzamides have been widely used in medical, industrial, biological, and potential drug industries .
Mode of Action
The compound is synthesized from the interaction of 3-acetoxy-2-methylbenzoyl chloride with 3-acetoxy-2-methylbenzoic acid . The synthesized compound is characterized by elemental analysis, IR, 1H NMR, and 13C NMR spectroscopic studies and single-crystal X-ray crystallography .
Biochemical Pathways
The compound is involved in the synthesis of benzamides . Benzamides are a significant class of amide compounds that have been widely used in various industries . The compound is also involved in the synthesis of anhydrides , which are compounds with two carbonyl groups attached to the same oxygen .
Pharmacokinetics
It’s known that the compound is used in the synthesis of benzamides and anhydrides , which have various applications in different industries.
Result of Action
The compound has significant antibacterial properties but showed no antifungal behavior . Some of the synthesized benzamides showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards .
Action Environment
The compound is used in laboratory settings for research and development purposes . It’s advised against food, drug, pesticide, or biocidal product use . The compound may be corrosive to metals, cause severe skin burns and eye damage, and may cause an allergic skin reaction .
Safety and Hazards
Future Directions
properties
IUPAC Name |
(3-carbonochloridoyl-2-methylphenyl) acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO3/c1-6-8(10(11)13)4-3-5-9(6)14-7(2)12/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COLDUSGLGQXXEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1OC(=O)C)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50426635 | |
Record name | 3-Acetoxy-2-methylbenzoyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50426635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Acetoxy-2-methylbenzoyl Chloride | |
CAS RN |
167678-46-8 | |
Record name | 3-(Acetyloxy)-2-methylbenzoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=167678-46-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3-(Chlorocarbonyl)-2-methylphenyl)acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0167678468 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Acetoxy-2-methylbenzoyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50426635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [3-(chlorocarbonyl)-2-methylphenyl]acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.193 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Benzoyl chloride, 3-(acetyloxy)-2-methyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.888 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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